molecular formula C18H13N5O2S B2748357 6-(Benzo[d][1,3]dioxol-5-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894065-03-3

6-(Benzo[d][1,3]dioxol-5-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2748357
CAS No.: 894065-03-3
M. Wt: 363.4
InChI Key: DTHCMZOVFRYSAI-UHFFFAOYSA-N
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Description

6-(Benzo[d][1,3]dioxol-5-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C18H13N5O2S and its molecular weight is 363.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Scientific studies have delved into the synthesis and structure analysis of triazolo[4,3-b]pyridazine derivatives, highlighting their importance in medicinal chemistry. These heterocyclic compounds, including pyridazine analogs, have shown significant pharmaceutical importance. For example, the synthesis, structure analysis, DFT calculations, Hirshfeld surface studies, and energy frameworks of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine were thoroughly investigated, revealing insights into their molecular structure and interactions (Sallam et al., 2021).

Potential Therapeutic Applications

Various studies have synthesized and evaluated triazolo[4,3-b]pyridazine derivatives for their potential therapeutic applications. These compounds have been explored for their antihistaminic activity, inhibitory effect on eosinophil infiltration, and potential as therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003). Another domain of interest is their role as anti-diabetic drugs, where triazolo-pyridazine-6-yl-substituted piperazines were evaluated for Dipeptidyl peptidase-4 (DPP-4) inhibition potential and insulinotropic activities, showcasing their potential in managing diabetes (Bindu et al., 2019).

Antimicrobial and Antioxidant Activities

Triazolo[4,3-b]pyridazine derivatives have also been examined for their antimicrobial and antioxidant activities. A study demonstrated the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives, indicating their potential in combating microbial infections (El-Salam et al., 2013). Another research focused on the antioxidant activity of novel fused heterocyclic compounds derived from a tetrahydropyrimidine derivative, highlighting the synthesized compounds' capability to act as antioxidants (Salem et al., 2015).

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2S/c1-2-12(9-19-7-1)10-26-18-21-20-17-6-4-14(22-23(17)18)13-3-5-15-16(8-13)25-11-24-15/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHCMZOVFRYSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4SCC5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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